8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride
Description
Properties
IUPAC Name |
8,8-dimethyl-6,7-dihydroquinolin-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)6-5-9(13)8-4-3-7-12-10(8)11;/h3-4,7H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHUJAPLFVCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1N=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine. This reaction results in the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex chemical compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Notes:
Physicochemical and Pharmacological Properties
Physicochemical Behavior
- Solubility: The hydrochloride salt form improves water solubility compared to non-ionic analogs (e.g., 7,8-dihydroisoquinolin-5(6H)-one) .
- Stability: Storage under inert atmosphere (e.g., N₂) is critical to prevent degradation, as seen in 6,7-dihydroisoquinolin-8(5H)-one HCl .
- pKa : The protonated amine in the hydrochloride salt lowers the pKa, enhancing ionization at physiological pH .
Pharmacological Implications
- Enhancer Effects: Methyl and chloro substituents may modulate drug permeation, akin to enhancers like 4,8-dimethyl-1-nonanol, which increases transepidermal drug flux .
Biological Activity
8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with two methyl groups at the 8-position and a hydrochloride salt form. Its molecular formula is with a molecular weight of approximately 201.68 g/mol. The presence of the dihydroquinoline structure suggests potential interactions with various biological targets due to its ability to participate in π-π stacking and hydrogen bonding.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties . For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting that 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride may also possess similar effects. A detailed analysis of its antimicrobial spectrum is warranted to evaluate its efficacy against specific pathogens.
Antitumor Activity
Quinoline derivatives are often explored for their antitumor activity . The structural similarities between 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride and known antitumor agents suggest it may act on similar pathways. In vitro studies should be conducted to assess its cytotoxic effects on various cancer cell lines.
Neuroprotective Effects
There is emerging evidence that compounds with quinoline structures can modulate neurotransmitter systems. The potential for 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride to act as a modulator of glutamate receptors could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into its effects on neuronal health and synaptic plasticity is critical.
Synthesis
The synthesis of 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride typically involves multi-step organic reactions including cyclization and functional group modifications. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives with ketones | 50 |
| 2 | Methylation | Methyl iodide in the presence of base | 70 |
| 3 | Hydrochloride formation | HCl gas treatment | - |
Case Study 1: Antimicrobial Evaluation
In a study examining various quinoline derivatives, compounds structurally similar to 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride were tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of quinoline derivatives revealed that certain compounds could reduce oxidative stress markers in neuronal cells. The study suggested that 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride might share these protective properties through modulation of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
